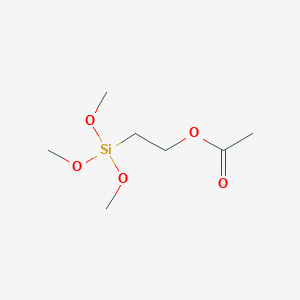
4-Pyrrolidin-2-YL-benzoic acid
Vue d'ensemble
Description
4-Pyrrolidin-2-YL-benzoic acid is a chemical compound. The pyrrolidine ring, which is a part of this compound, is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The molecular formula of 4-Pyrrolidin-2-YL-benzoic acid is C11H13NO2 .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, which are related to 4-Pyrrolidin-2-YL-benzoic acid, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The molecular structure of 4-Pyrrolidin-2-YL-benzoic acid is characterized by a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones, which are related to 4-Pyrrolidin-2-YL-benzoic acid, involves a cascade of reactions. This includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
The molecular formula of 4-Pyrrolidin-2-YL-benzoic acid is C11H13NO2 . The average mass is 191.226 Da .Applications De Recherche Scientifique
Co-Crystallization and Crystal Structures
- Hydrogen-Bonded Co-Crystal Structure : A study highlighted the application of 4-Pyrrolidin-2-YL-benzoic acid in the growth of non-centrosymmetric co-crystals, showing its significance in crystallography. This substance was used to create a chiral space group containing benzoic acid and L-proline, demonstrating its utility in forming hydrogen-bonded networks and aiding in crystal structure analysis (Chesna et al., 2017).
Luminescence and Magnetism in Coordination Polymers
- Luminescence and Magnetism : Research on lanthanide coordination polymers, utilizing derivatives of 4-Pyrrolidin-2-YL-benzoic acid, demonstrated unique luminescent and magnetic properties. These findings are significant in the field of material science, especially for applications in photonic and magnetic materials (Hou et al., 2013).
Metal-Organic Frameworks
- Metal-Organic Frameworks : A study developed thermo- and solvatochromic metal-organic frameworks using 4-(pyridin-4-yl)benzoic acid. These frameworks exhibit color changes in response to different solvents and temperatures, which is crucial for developing responsive materials (Mehlana et al., 2012).
Antibacterial and Antitubercular Agents
- Antibacterial and Antitubercular Applications : Research synthesized novel compounds derived from 4-pyrrol-1-yl benzoic acid hydrazide analogs, showing potential as antibacterial and antitubercular agents. This highlights the role of 4-Pyrrolidin-2-YL-benzoic acid derivatives in pharmaceutical research, particularly in developing treatments for bacterial infections and tuberculosis (Joshi et al., 2008).
Electrochemical Applications
- Electrochemical Polymerization : A study on the electrochemical polymerization of pyrrole containing TEMPO side chain using 4-(pyrrol-1-yl) benzoic acid revealed its significance in creating electrocatalytic materials. This research contributes to the development of advanced materials for electrochemical applications (Lu et al., 2014).
Safety And Hazards
While specific safety data for 4-Pyrrolidin-2-YL-benzoic acid was not found, general precautions for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place with the container tightly closed .
Orientations Futures
Pyrrolidine, a key component of 4-Pyrrolidin-2-YL-benzoic acid, is a versatile scaffold for novel biologically active compounds . It is expected that this compound will continue to be of interest in the field of medicinal chemistry, particularly in the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
4-pyrrolidin-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXHPPWBIQGVBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629757 | |
| Record name | 4-(Pyrrolidin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-2-yl)benzoic acid | |
CAS RN |
937685-45-5 | |
| Record name | 4-(Pyrrolidin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanamine](/img/structure/B1592426.png)




![7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine](/img/no-structure.png)







